Cas no 13183-09-0 (4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate)

4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound featuring a bromo-substituted oxadiazolium core with a phenyl substituent. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex heterocyclic systems. The bromo group enhances its utility in cross-coupling reactions, while the oxadiazolium-olate moiety offers electrophilic and nucleophilic reactivity sites. Its well-defined crystalline form ensures consistent purity and handling stability. Researchers favor this compound for its versatility in constructing pharmacophores or functional materials, where precise structural control is critical. Suitable for controlled environments, it requires standard precautions for brominated and reactive intermediates.
4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate structure
13183-09-0 structure
Product name:4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
CAS No:13183-09-0
MF:C8H5BrN2O2
MW:241.041500806808
CID:1228952
PubChem ID:25769

4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-3-phenyloxadiazol-3-ium-5-olate
    • Sydnone, 4-bromo-3-phenyl-
    • 4-bromo-3-phenyl-sydnone
    • 4-brome-N-phenylsydnone
    • 4-bromo-3-phenylsydnone
    • 3-phenyl-4-bromosydnone
    • 4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
    • AC1L19PO
    • CTK0H9675
    • 4-Brom-3-phenyl-sydnon
    • ALBB-030267
    • AKOS005215662
    • DTXSID20157222
    • SCHEMBL15941052
    • NSC 41404
    • 1,2,3-Oxadiazolium, 4-bromo-5-hydroxy-3-phenyl-, inner salt
    • 13183-09-0
    • Inchi: InChI=1S/C8H5BrN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H
    • InChI Key: KIZKTBQGLPVCRL-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)[N+]2=NOC(=C2Br)[O-]

Computed Properties

  • Exact Mass: 239.95345
  • Monoisotopic Mass: 239.95344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 53Ų

Experimental Properties

  • PSA: 52.97
  • LogP: 0.83850

4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B139730-50mg
4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
13183-09-0
50mg
$ 310.00 2022-06-07
TRC
B139730-100mg
4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
13183-09-0
100mg
$ 515.00 2022-06-07

Additional information on 4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate

4-Bromo-3-phenyl-1,2,3-Oxadiazolium 5-Olate (CAS No. 13183-09-0): A Comprehensive Overview

4-Bromo-3-phenyl-1,2,3-Oxadiazolium 5-Olate, also known by its CAS registry number CAS No. 13183-09-0, is a unique organic compound that has garnered significant attention in the fields of materials science and organic chemistry due to its distinctive properties and potential applications. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing one oxygen and two nitrogen atoms. The presence of a bromine substituent at the 4-position and a phenyl group at the 3-position further enhances its chemical versatility and reactivity.

The molecular structure of 4-Bromo-oxadiazole derivatives has been extensively studied using computational chemistry methods such as density functional theory (DFT) and molecular docking simulations. These studies have revealed that the compound exhibits strong electronic conjugation due to the aromaticity of the oxadiazole ring, which significantly influences its optical and electronic properties. Recent research has highlighted its potential as a building block for advanced materials, including organic semiconductors and optoelectronic devices.

In terms of synthesis, 4-Bromo-oxadiazole derivatives can be prepared through various routes, including the cyclization of β-keto esters with hydroxylamine derivatives under specific reaction conditions. The introduction of the bromine substituent is typically achieved through electrophilic substitution reactions or via Sandmeyer-type reactions, depending on the starting material and desired regioselectivity.

The compound's applications are not limited to materials science; it also finds relevance in medicinal chemistry as a potential lead compound for drug development. Studies have shown that certain oxadiazole derivatives exhibit anti-inflammatory, antitumor, and antimicrobial activities due to their ability to interact with specific biological targets such as enzymes and receptors.

Recent advancements in green chemistry have led to the exploration of more sustainable synthesis methods for CAS No. 13183-based compounds. For instance, microwave-assisted synthesis has been employed to enhance reaction efficiency while reducing energy consumption and waste generation.

In conclusion, 4-Bromo-oxadiazole derivatives continue to be a subject of intense research due to their unique chemical properties and diverse applications across multiple disciplines. As new synthetic methodologies and application areas emerge, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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